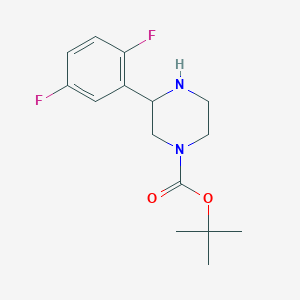
2-(1-(5-(furan-2-yl)isoxazol-3-yl)cyclopropanecarboxamido)-N,N,4-trimethylthiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(5-(furan-2-yl)isoxazol-3-yl)cyclopropanecarboxamido)-N,N,4-trimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Furan Derivatives in Scientific Research
Furan derivatives have been widely explored for their potential in creating new materials and biological activities. For instance, furan-2-carboxylic acid derivatives have been synthesized and evaluated for various applications, including antimicrobial activities and as intermediates for further chemical transformations. Studies have shown that compounds containing the furan moiety can exhibit significant antimicrobial properties, serving as a basis for developing new therapeutic agents (Başoğlu et al., 2013). Another research highlighted the synthesis of furan derivatives for potential use in sensitive energetic materials, emphasizing their importance in material science (Yu et al., 2017).
Isoxazole as a Key Component
Isoxazole rings are crucial in medicinal chemistry for their biological activities. A study on 3,5-diphenylisoxazoles demonstrated the potential of these compounds in treating protozoal infections, showcasing the versatility of isoxazole-containing compounds in developing antiprotozoal agents (Patrick et al., 2007). This highlights the role of isoxazole derivatives in searching for new treatments against infectious diseases.
Thiazole Derivatives and Their Applications
Thiazole derivatives are another class of compounds with significant scientific interest due to their broad spectrum of biological activities. Research on thiazole-containing compounds has led to the discovery of molecules with potent antiviral and antimicrobial properties. For instance, synthesis and pharmacological evaluation of novel thiazole derivatives have led to insights into their potential as cyclooxygenase-1 (COX-1) inhibitors, offering pathways to develop anti-inflammatory and antithrombotic therapies (Vitale et al., 2013).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it could interact with biological targets such as enzymes or receptors. The presence of multiple functional groups means it could potentially interact with multiple targets.
Eigenschaften
IUPAC Name |
2-[[1-[5-(furan-2-yl)-1,2-oxazol-3-yl]cyclopropanecarbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-10-14(15(23)22(2)3)27-17(19-10)20-16(24)18(6-7-18)13-9-12(26-21-13)11-5-4-8-25-11/h4-5,8-9H,6-7H2,1-3H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURBNAOGHHTHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2(CC2)C3=NOC(=C3)C4=CC=CO4)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide](/img/structure/B2483624.png)
![1-({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)-1-methylethyl acetate](/img/structure/B2483625.png)


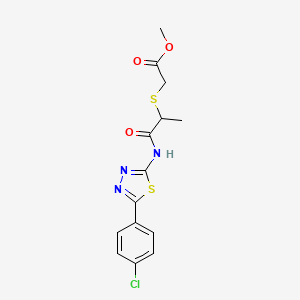
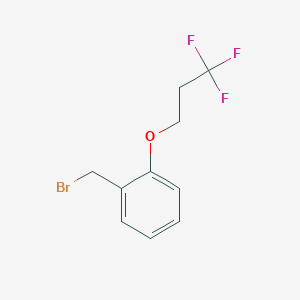
![3-(2-Chloro-4-fluorophenoxy)-4-(2,5-difluorophenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2483633.png)
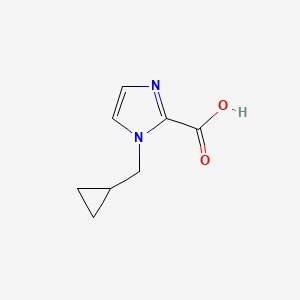
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2483636.png)
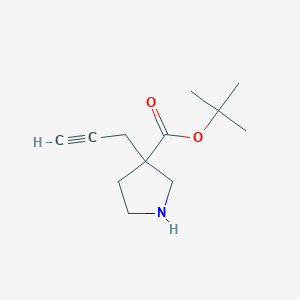
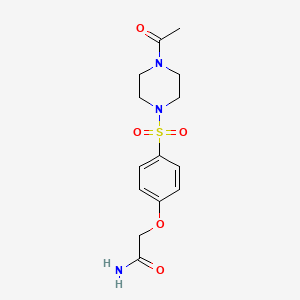
![N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2483641.png)
